molecular formula C7H7F9O B14463122 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane CAS No. 72372-80-6

1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane

Cat. No.: B14463122
CAS No.: 72372-80-6
M. Wt: 278.12 g/mol
InChI Key: TVOMDPDLBZJPTG-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane is a fluorinated organic compound with the molecular formula C₇H₇F₉O. It is characterized by the presence of nine fluorine atoms, which contribute to its unique chemical properties. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . This process is carried out under controlled conditions to ensure the desired level of fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, often involving the use of specialized equipment and reagents to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives of this compound, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .

Scientific Research Applications

1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The compound’s molecular targets and pathways are often related to its role as an electrophile in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane stands out due to its specific molecular structure, which provides unique reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

72372-80-6

Molecular Formula

C7H7F9O

Molecular Weight

278.12 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-4-propoxybutane

InChI

InChI=1S/C7H7F9O/c1-2-3-17-7(15,16)5(10,11)4(8,9)6(12,13)14/h2-3H2,1H3

InChI Key

TVOMDPDLBZJPTG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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